molecular formula C25H20N6O B11525944 5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1-(naphthalen-1-yl)-1H-tetrazole

5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1-(naphthalen-1-yl)-1H-tetrazole

Cat. No.: B11525944
M. Wt: 420.5 g/mol
InChI Key: WXDOHQIHQAFQJH-YZSQISJMSA-N
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Description

5-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound with a unique structure that combines a naphthalene ring, a tetrazole ring, and a benzylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves a multi-step process. One common method starts with the preparation of the benzylidene hydrazine intermediate, which is then reacted with a naphthalene-based precursor under specific conditions to form the final tetrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Another compound with a similar structure but different functional groups.

    Organochlorine compounds: Such as trichloroethylene and tetrachloroethylene, which have different chemical properties but may share some reactivity patterns.

Uniqueness

5-[(2E)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is unique due to its combination of a naphthalene ring, a tetrazole ring, and a benzylidene hydrazine moiety. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C25H20N6O

Molecular Weight

420.5 g/mol

IUPAC Name

1-naphthalen-1-yl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C25H20N6O/c1-2-7-20(8-3-1)18-32-22-15-13-19(14-16-22)17-26-27-25-28-29-30-31(25)24-12-6-10-21-9-4-5-11-23(21)24/h1-17H,18H2,(H,27,28,30)/b26-17+

InChI Key

WXDOHQIHQAFQJH-YZSQISJMSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NN=NN3C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NN=NN3C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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